methyl 4-[[2-[(E)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate
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Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their structure. The molecular formula shows the types and numbers of atoms in a molecule, while the structural formula shows the arrangement of the atoms .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[[2-[(E)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O5/c1-17-12-23(25(33-2)14-22(17)28)30-26(31)21(15-29)13-20-6-4-5-7-24(20)35-16-18-8-10-19(11-9-18)27(32)34-3/h4-14H,16H2,1-3H3,(H,30,31)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZDXWSVVYMWLE-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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